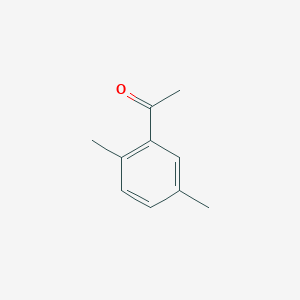

2',5'-Dimethylacetophenone

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6325. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

1-(2,5-dimethylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-7-4-5-8(2)10(6-7)9(3)11/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWKBVLVKQQRRFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6062202 | |

| Record name | Ethanone, 1-(2,5-dimethylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2142-73-6 | |

| Record name | 1-(2,5-Dimethylphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2142-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-(2,5-dimethylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002142736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',5'-Dimethylacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6325 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(2,5-dimethylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 1-(2,5-dimethylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,5-dimethylphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.727 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2',5'-Dimethylacetophenone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YX9C3B7KVG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2',5'-Dimethylacetophenone (CAS 2142-73-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',5'-Dimethylacetophenone, with the Chemical Abstracts Service (CAS) registry number 2142-73-6, is an aromatic ketone.[1] Structurally, it consists of an acetophenone (B1666503) core with two methyl groups substituted at the 2' and 5' positions of the phenyl ring.[1] This compound is a colorless to pale yellow liquid with a characteristic sweet, floral, and fruity aroma.[1] It finds applications as a fragrance ingredient in perfumes, cosmetics, soaps, and lotions.[1] Beyond its use in the fragrance industry, it serves as a valuable building block in organic synthesis for the preparation of more complex molecules, including pharmaceuticals and agrochemicals.[1] For instance, it has been used in the synthesis of redox-active alkyl-substituted aryldioxobutanoic acids and antimicrobial imidazo[1,2-a]pyridine (B132010) derivatives. This guide provides a comprehensive technical overview of its chemical properties, synthesis, spectral analysis, and safety information.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 2142-73-6 | |

| Molecular Formula | C₁₀H₁₂O | |

| Molecular Weight | 148.20 g/mol | |

| Appearance | Clear colorless to yellow liquid | [1] |

| Density | 0.988 g/mL at 25 °C | |

| Boiling Point | 195 °C | |

| Flash Point | 96 °C (closed cup) | |

| Refractive Index | n20/D 1.529 | |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol (B145695) and ether. | [1] |

Synthesis

The primary method for the synthesis of this compound is the Friedel-Crafts acylation of p-xylene (B151628) with acetyl chloride, using a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃).

Experimental Protocol: Friedel-Crafts Acylation of p-Xylene

This protocol outlines a general procedure for the laboratory-scale synthesis of this compound.

Materials:

-

p-Xylene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂)

-

Ice

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. The condenser should be connected to a gas trap to neutralize the HCl gas evolved during the reaction.

-

In the flask, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

-

Cool the stirred suspension to 0-5 °C using an ice bath.

-

Prepare a solution of p-xylene (1 equivalent) and acetyl chloride (1 equivalent) in anhydrous dichloromethane and place it in the dropping funnel.

-

Add the solution from the dropping funnel dropwise to the AlCl₃ suspension over a period of 30-60 minutes, ensuring the reaction temperature is maintained between 0-5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 1-2 hours.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture again in an ice bath.

-

Slowly and carefully quench the reaction by pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with an additional portion of dichloromethane.

-

Combine the organic layers and wash them sequentially with water and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and remove the solvent by rotary evaporation.

-

The crude product can be purified by simple distillation.

Synthesis Workflow

References

An In-depth Technical Guide to 2',5'-Dimethylacetophenone

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectral characterization of 2',5'-Dimethylacetophenone, a key aromatic ketone utilized in various chemical syntheses. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Molecular Structure and Properties

This compound, also known by its IUPAC name 1-(2,5-dimethylphenyl)ethanone, is an organic compound characterized by a phenyl ring substituted with an acetophenone (B1666503) group and two methyl groups at the 2' and 5' positions.[1][2] Its chemical formula is C10H12O.[1][2][3][4][5][6][7] This compound is a colorless to pale yellow liquid with a sweet, floral odor.[1][2] It is sparingly soluble in water but soluble in organic solvents like ethanol (B145695) and ether.[2]

The molecular structure of this compound is depicted in the diagram below.

Figure 1: Molecular Structure of this compound.

Quantitative Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| IUPAC Name | 1-(2,5-dimethylphenyl)ethanone | [3][5][8] |

| CAS Number | 2142-73-6 | [1][3][4][5][6][9][10] |

| Molecular Formula | C10H12O | [1][2][3][4][5][6][7] |

| Molecular Weight | 148.20 g/mol | [3][4][6][9][10] |

| Appearance | Clear colorless to yellow liquid | [1][2] |

| Boiling Point | 249 °C at 760 mmHg (195 °C lit.) | [1][6][9][10] |

| Melting Point | -18.1 °C | [1][4] |

| Density | 0.988 g/mL at 25 °C | [6][9][10] |

| Refractive Index (n20/D) | 1.529 | [1][6][9][10] |

| Flash Point | 96 °C (closed cup) | [9][10] |

| ¹H NMR (CDCl₃, 399.65 MHz) | δ (ppm): 7.47 (s, 1H), 7.15 (d, 1H), 7.09 (d, 1H), 2.53 (s, 3H, COCH₃), 2.46 (s, 3H, Ar-CH₃), 2.34 (s, 3H, Ar-CH₃) | [5] |

Experimental Protocols

Synthesis: Friedel-Crafts Acylation of p-Xylene (B151628)

This compound is commonly synthesized via the Friedel-Crafts acylation of p-xylene with acetyl chloride, using a Lewis acid catalyst such as anhydrous aluminum chloride.[9][11]

Materials:

-

p-Xylene (1 equivalent)

-

Acetyl chloride (1 equivalent)

-

Anhydrous aluminum chloride (AlCl₃) (1.1 equivalents)

-

Anhydrous dichloromethane (B109758) (solvent)

-

Ice

-

Concentrated Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. The condenser is connected to a gas trap to neutralize the evolving HCl gas.[9]

-

Catalyst Suspension: Anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane are added to the reaction flask. The mixture is cooled to 0-5 °C in an ice bath.[9]

-

Addition of Reactants: A solution of p-xylene (1 equivalent) and acetyl chloride (1 equivalent) in anhydrous dichloromethane is prepared in the dropping funnel. This solution is added dropwise to the stirred AlCl₃ suspension over approximately 10 minutes, maintaining the temperature at 0-5 °C to control the exothermic reaction.[3][9]

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is stirred for an additional 15-30 minutes.[3]

-

Workup - Quenching: The reaction mixture is carefully and slowly poured into a beaker containing a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.[3][9]

-

Extraction: The mixture is transferred to a separatory funnel. The organic layer (dichloromethane) is collected. The aqueous layer is extracted with an additional portion of dichloromethane. The organic layers are then combined.[3]

-

Neutralization and Drying: The combined organic extracts are washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash. The organic layer is then dried over anhydrous magnesium sulfate.[3][9]

-

Purification: The drying agent is removed by filtration. The solvent (dichloromethane) is removed by rotary evaporation.[3] The crude product is then purified by simple distillation to yield pure this compound.[3][11]

Figure 2: Experimental workflow for the synthesis of this compound.

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A small amount of the liquid this compound (typically 5-20 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube.[5] A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (0 ppm).

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer, for instance, at a frequency of 400 MHz for proton NMR.[2] Standard pulse programs are used to acquire the spectra.

Infrared (IR) Spectroscopy:

-

Sample Preparation: For a liquid sample, a neat spectrum can be obtained using the liquid film method. A single drop of this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film.

-

Data Acquisition: The prepared plates are placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over a standard wavenumber range (e.g., 4000-400 cm⁻¹). A background spectrum of the clean plates is typically run first and subtracted from the sample spectrum.

Mass Spectrometry (MS):

-

Sample Introduction: The sample is typically introduced via Gas Chromatography (GC-MS) for separation and subsequent ionization or through direct infusion.

-

Ionization: Electron Ionization (EI) is a common method used for this type of molecule.[2]

-

Analysis: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records the abundance of each ion, generating the mass spectrum.

Applications

This compound serves as a valuable building block in organic synthesis. It is utilized in the preparation of various organic compounds, including pharmaceuticals and agrochemicals.[1][2] Additionally, due to its characteristic sweet and floral scent, it is commonly employed as a fragrance ingredient in products like perfumes, soaps, and lotions.[1][2]

Safety Information

This compound should be handled with care in a well-ventilated area, preferably a fume hood. It is known to cause skin and eye irritation.[1][2] It may also cause respiratory irritation.[2] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical.[10]

References

- 1. Page loading... [wap.guidechem.com]

- 2. Page loading... [guidechem.com]

- 3. websites.umich.edu [websites.umich.edu]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound(2142-73-6) 1H NMR spectrum [chemicalbook.com]

- 6. This compound | 2142-73-6 [chemicalbook.com]

- 7. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. benchchem.com [benchchem.com]

- 10. 2 ,5 -Dimethylacetophenone 97 2142-73-6 [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 2',5'-Dimethylacetophenone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2',5'-dimethylacetophenone, a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and fragrances.[1][2] While specific quantitative solubility data is not extensively documented in publicly available literature, this guide summarizes the known qualitative solubility and provides detailed experimental protocols for its determination.

Qualitative Solubility Data

This compound is a colorless to pale yellow liquid at room temperature.[1][2] Its molecular structure, featuring a substituted aromatic ring and a ketone group, governs its solubility behavior. The compound is generally soluble in organic solvents and sparingly soluble in water.[1]

The following table summarizes the available qualitative solubility information for this compound in various common organic solvents.

| Solvent | Chemical Formula | Polarity | Solubility |

| Water | H₂O | Polar Protic | Sparingly Soluble[1] |

| Ethanol | C₂H₅OH | Polar Protic | Soluble[1] |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Soluble[1] |

| Chloroform | CHCl₃ | Polar Aprotic | Slightly Soluble[2] |

| Ethyl Acetate | CH₃COOC₂H₅ | Polar Aprotic | Slightly Soluble[2] |

| Acetone | CH₃COCH₃ | Polar Aprotic | Miscible |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Miscible |

| Toluene (B28343) | C₆H₅CH₃ | Nonpolar | Expected to be soluble |

Note: "Soluble" and "Slightly Soluble" are qualitative terms from the cited sources. "Miscible" indicates that the substances will mix in all proportions to form a homogeneous solution. The solubility in acetone, dichloromethane, and toluene is predicted based on the "like dissolves like" principle, where substances with similar polarities tend to be miscible or soluble in one another.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental methods are necessary. The following protocols describe common laboratory techniques for determining the solubility of a solid organic compound.

Method 1: Isothermal Shake-Flask Method

This gravimetric method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials and Equipment:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Constant temperature water bath or incubator with shaker

-

Screw-capped vials or flasks

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Evaporating dish or watch glass

-

Oven

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or temperature-equilibrated syringe. Immediately pass the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved micro-particles.

-

Solvent Evaporation: Weigh the volumetric flask containing the filtered saturated solution. Then, carefully evaporate the solvent from the flask using a gentle stream of nitrogen or by placing it in a fume hood. For higher boiling point solvents, a rotary evaporator may be used. Once the solvent is removed, place the flask in an oven at a temperature below the boiling point of the solute to remove any residual solvent.

-

Quantification: After cooling to room temperature in a desiccator, weigh the flask containing the dried solute.

-

Calculation: The solubility can be calculated in various units, such as g/100 mL or mol/L, using the mass of the dissolved solute and the volume of the solvent used.

Method 2: High-Performance Liquid Chromatography (HPLC)

This analytical method is suitable for determining solubility when smaller sample volumes are available or when the compound has a strong chromophore.

Materials and Equipment:

-

Isothermal shake-flask setup (as described above)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Appropriate HPLC column

-

Mobile phase

-

Calibrated microsyringes

Procedure:

-

Stock Solution Preparation: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

-

Saturated Solution Preparation: Prepare a saturated solution of this compound in the solvent of interest using the isothermal shake-flask method as described in steps 1-3 of Method 1.

-

Sample Analysis: Withdraw a small aliquot of the clear supernatant and filter it. Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Injection and Data Acquisition: Inject the diluted sample into the HPLC system and record the peak area.

-

Concentration Determination: Using the calibration curve, determine the concentration of the diluted sample.

-

Solubility Calculation: Calculate the concentration of the original saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the solvent at the experimental temperature.

Logical Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for assessing the solubility of an organic compound like this compound.

Caption: A logical workflow for determining the solubility of this compound.

References

A Technical Guide to the Physicochemical Properties of 2',5'-Dimethylacetophenone: Boiling Point and Density

Audience: Researchers, scientists, and drug development professionals.

Introduction

2',5'-Dimethylacetophenone is an aromatic ketone that serves as a key intermediate and building block in various chemical syntheses, including the development of pharmaceutical compounds. A thorough understanding of its fundamental physicochemical properties, such as boiling point and density, is critical for its application in research and development. These parameters are essential for process design, purification, reaction monitoring, and ensuring the quality and consistency of final products. This technical guide provides a consolidated overview of the boiling point and density of this compound, details established experimental protocols for their determination, and presents logical workflows for these characterizations.

Physicochemical Data for this compound

The identity and core physical properties of this compound are summarized below. It is important to note the variability in reported boiling points across different sources, which may be attributable to different experimental conditions, such as atmospheric pressure.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| Chemical Name | This compound |

| Synonyms | 1-(2,5-Dimethylphenyl)ethanone, 2-Acetyl-p-xylene |

| CAS Number | 2142-73-6[1][2][3][4][5] |

| Molecular Formula | C₁₀H₁₂O[1][3][4][5] |

| Molecular Weight | 148.20 g/mol [2][3][6] |

Table 2: Boiling Point and Density Data

| Physical Property | Reported Value | Conditions | Source(s) |

|---|---|---|---|

| Boiling Point | 195 °C | (lit.) | [2][3][6] |

| 230 - 231 °C | Not specified | [4][5] | |

| 249 °C | at 760 mmHg | [1] |

| Density | 0.988 g/mL | at 25 °C (lit.) |[2][3][6] |

Experimental Methodologies

Accurate determination of boiling point and density requires precise and validated experimental protocols. The following sections detail standard laboratory procedures for characterizing liquid samples like this compound.

Determination of Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[7] This property is a key indicator of purity.

This method is ideal for small sample volumes and provides a reasonably accurate determination.[8][9]

Protocol:

-

Sample Preparation: Add approximately 0.5 mL of this compound into a small-diameter fusion or test tube.

-

Capillary Insertion: Seal one end of a glass capillary tube using a flame. Place the capillary tube into the fusion tube with the open end submerged in the liquid.[10]

-

Apparatus Setup: Secure the fusion tube to a thermometer, ensuring the sample is level with the thermometer bulb. Place the assembly in a heating apparatus, such as a Thiele tube or an aluminum block.

-

Heating: Heat the apparatus gently. As the temperature rises, air trapped in the capillary will be expelled, seen as an initial stream of bubbles.[8]

-

Observation: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tip. This indicates the sample's vapor has displaced all the air.

-

Measurement: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubble stream stops and the liquid is drawn up into the capillary tube.[8] Record this temperature.

For larger sample volumes, distillation is a common and effective method for both purification and boiling point determination.[11]

Protocol:

-

Apparatus Setup: Assemble a simple distillation apparatus with a distillation flask, condenser, and receiving flask. Place the this compound sample in the distillation flask along with boiling chips to ensure smooth boiling.

-

Thermometer Placement: Position a thermometer so that the top of its bulb is level with the bottom of the side-arm leading to the condenser. This ensures the temperature of the condensing vapor is measured accurately.

-

Heating: Heat the distillation flask gently.

-

Measurement: As the liquid boils and the vapor condenses, observe the temperature on the thermometer. The temperature should remain constant during the distillation of the pure compound.[11] This stable temperature reading is the boiling point.

Determination of Density

Density is an intrinsic property defined as the mass of a substance per unit of its volume (ρ = m/V).[12] Its determination is fundamental for material characterization.

Protocol:

-

Mass Measurement: Place a clean, dry graduated cylinder or pycnometer on a calibrated electronic balance and tare the mass to zero. Alternatively, record the mass of the empty container.[13]

-

Volume Measurement: Carefully transfer a precise volume of this compound into the tared container. For a graduated cylinder, read the volume from the bottom of the meniscus at eye level to avoid parallax error.[14]

-

Final Mass Measurement: Place the container with the liquid sample back on the balance and record the combined mass.

-

Calculation:

-

Temperature Control: Since density is temperature-dependent, record the ambient temperature at which the measurement is performed. For high accuracy, conduct the experiment in a temperature-controlled environment.

Visualized Relationships and Workflows

The following diagrams, generated using Graphviz, illustrate the conceptual relationships and experimental processes discussed.

Caption: Relationship between molecular structure and physical properties.

Caption: Experimental workflow for determining density and boiling point.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 2 ,5 -Dimethylacetophenone 97 2142-73-6 [sigmaaldrich.com]

- 3. This compound | 2142-73-6 [chemicalbook.com]

- 4. This compound, 97% | Fisher Scientific [fishersci.ca]

- 5. This compound, 97% | Fisher Scientific [fishersci.ca]

- 6. 2′,5′-ジメチルアセトフェノン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Video: Boiling Points - Concept [jove.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. byjus.com [byjus.com]

- 11. vernier.com [vernier.com]

- 12. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. embibe.com [embibe.com]

- 15. youtube.com [youtube.com]

An In-depth Technical Guide to the Spectroscopic Data of 2',5'-Dimethylacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for 2',5'-Dimethylacetophenone (CAS No. 2142-73-6). The information is presented in a structured format to facilitate easy access and comparison by researchers, scientists, and professionals in drug development. This document includes tabulated quantitative data, detailed experimental protocols for the cited spectroscopic techniques, and a workflow diagram for chemical analysis.

Chemical Structure and Properties

-

IUPAC Name: 1-(2,5-dimethylphenyl)ethan-1-one

-

Molecular Formula: C₁₀H₁₂O

-

Molecular Weight: 148.20 g/mol [1]

-

Appearance: Clear colorless to yellow liquid

Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for determining the structure of organic compounds by observing the magnetic properties of hydrogen nuclei.

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm (89.56 MHz)[5] | Chemical Shift (δ) ppm (399.65 MHz)[5] | Multiplicity | Integration | Assignment |

| 7.47 | 7.472 | s | 1H | Ar-H |

| 7.13 | 7.150 | d | 1H | Ar-H |

| 7.12 | 7.089 | d | 1H | Ar-H |

| 2.54 | 2.534 | s | 3H | -COCH₃ |

| 2.46 | 2.462 | s | 3H | Ar-CH₃ |

| 2.34 | 2.335 | s | 3H | Ar-CH₃ |

s = singlet, d = doublet

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| 20.6 | Ar-CH₃ |

| 21.1 | Ar-CH₃ |

| 29.4 | -COCH₃ |

| 128.7 | Ar-C |

| 129.0 | Ar-C |

| 132.2 | Ar-C |

| 135.2 | Ar-C |

| 135.8 | Ar-C |

| 138.1 | Ar-C |

| 201.2 | C=O |

Note: Specific peak assignments for aromatic carbons can vary. The provided data represents typical values found in spectral databases.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of specific chemical bonds.

Table 3: Key IR Absorption Bands for this compound (Liquid Film)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000 | Strong | C-H stretch (aromatic and aliphatic) |

| ~1680 | Strong | C=O stretch (ketone) |

| ~1610, ~1480 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1360 | Medium | C-H bend (methyl) |

| ~820 | Strong | C-H bend (aromatic, para-disubstituted pattern) |

Note: The exact peak positions can vary slightly. The provided data is based on typical spectra.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding a molecule with high-energy electrons, leading to ionization and fragmentation. The resulting mass-to-charge ratio of the ions provides information about the molecular weight and structure.

Table 4: Major Mass Spectrometry Peaks for this compound (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 148 | ~50 | [M]⁺ (Molecular Ion) |

| 133 | 100 | [M-CH₃]⁺ |

| 105 | ~80 | [M-COCH₃]⁺ |

| 77 | ~17 | [C₆H₅]⁺ |

Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques used to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A small amount of the liquid this compound (typically 5-20 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃).[6] The solution is then transferred to a standard 5 mm NMR tube.

¹H NMR Data Acquisition: The ¹H NMR spectrum is recorded on a spectrometer operating at a specific frequency (e.g., 400 MHz). The instrument is calibrated using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm). Key acquisition parameters include the number of scans, relaxation delay, and pulse width, which are optimized to obtain a good signal-to-noise ratio.

¹³C NMR Data Acquisition: The ¹³C NMR spectrum is typically acquired on the same instrument. Due to the low natural abundance of the ¹³C isotope, a larger number of scans is usually required.[7] Broadband proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.[7] The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Liquid Film): For a liquid sample like this compound, the simplest method is to place a single drop of the neat liquid between two infrared-transparent salt plates (e.g., NaCl or KBr).[8] The plates are then gently pressed together to form a thin liquid film.

Data Acquisition: The salt plates are placed in the sample holder of an FT-IR spectrometer. A background spectrum of the clean, empty salt plates is first recorded. The sample spectrum is then acquired, typically over a range of 4000 to 400 cm⁻¹.[5] The final spectrum is presented in terms of absorbance or transmittance versus wavenumber.

Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction: The volatile liquid sample is introduced into the ion source of the mass spectrometer, often via a direct insertion probe or by injection into a gas chromatograph (GC) coupled to the mass spectrometer. The sample is vaporized under high vacuum.[9]

Ionization and Analysis: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[10] This causes the molecules to ionize and fragment. The resulting positively charged ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge (m/z) ratio. A detector then records the abundance of each ion, generating a mass spectrum.[11]

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A flowchart illustrating the typical stages of spectroscopic analysis, from sample preparation to final data interpretation and reporting.

References

- 1. books.rsc.org [books.rsc.org]

- 2. Spectroscopic Analysis | Research Starters | EBSCO Research [ebsco.com]

- 3. bitesizebio.com [bitesizebio.com]

- 4. researchgate.net [researchgate.net]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. nmr.ceitec.cz [nmr.ceitec.cz]

- 8. researchgate.net [researchgate.net]

- 9. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 11. rroij.com [rroij.com]

An In-depth Technical Guide to the Safety and Handling of 2',5'-Dimethylacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 2',5'-Dimethylacetophenone (CAS No. 2142-73-6), a compound utilized in the fragrance industry and as a building block in organic synthesis.[1] Adherence to the following procedures is critical to ensure the safe use of this chemical in a laboratory setting.

Chemical and Physical Properties

Proper handling and storage procedures are directly related to the physical and chemical properties of a substance. Below is a summary of the key properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C10H12O | [1][2] |

| Molecular Weight | 148.20 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Sweet, floral, fruity, or cherry-like | [1] |

| Boiling Point | 195 °C (lit.) | [3] |

| Density | 0.988 g/mL at 25 °C (lit.) | [3] |

| Flash Point | 96 °C (204.8 °F) - closed cup | [3] |

| Refractive Index | n20/D 1.529 (lit.) | [3] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol (B145695) and ether. | [1] |

Toxicological Information and Hazard Identification

While extensive toxicological data is not available, this compound is known to cause irritation.[1] Good laboratory hygiene practices should always be observed to minimize exposure.[4]

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity – single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Source:[1]

Acute Toxicity: Specific quantitative data such as LD50 and LC50 values for this compound are not readily available in the reviewed literature. It is noted that the toxicological properties of this material have not been fully investigated.[5] However, it is known to cause skin, eye, and respiratory irritation.[1]

Personal Protective Equipment (PPE)

To ensure personal safety and minimize exposure, the following personal protective equipment should be worn when handling this compound:

| Protection Type | Recommendation |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5] |

| Skin Protection | Wear appropriate protective gloves to prevent skin exposure.[5] Wear protective clothing to prevent skin exposure.[5] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[5] A dust mask of type N95 (US) is also suggested.[3] |

Handling and Storage Procedures

Proper handling and storage are crucial for maintaining the integrity of the chemical and ensuring a safe laboratory environment.

Handling:

-

Avoid all personal contact, including inhalation.[4]

-

Use in a well-ventilated area.[4]

-

Do not eat, drink, or smoke when handling.[4]

-

Wash hands thoroughly after handling.[5]

-

Avoid contact with skin and eyes.[4]

-

Keep containers securely sealed when not in use.[4]

Storage:

-

Store in a cool, dry, and well-ventilated place.[1]

-

Keep container tightly closed.[1]

-

Store locked up.[1]

-

Store in a polyethylene (B3416737) or polypropylene (B1209903) container.[4]

-

Avoid physical damage to containers.[4]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is essential.

First Aid Measures:

The following diagram outlines the initial steps to be taken in case of accidental exposure.

Fire-Fighting Measures:

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam.[5] There is no restriction on the type of extinguisher which may be used.[4]

-

Specific Hazards: The substance is a combustible liquid.[3] Containers may burn.[4] May emit corrosive fumes in a fire.[4]

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[5]

Accidental Release Measures:

The following workflow details the steps for responding to a spill of this compound.

Disposal Considerations

Dispose of this compound and its containers in accordance with federal, state, and local regulations.[5] Do not allow the product to enter drains.[6]

This guide is intended to provide a comprehensive overview of the safety and handling precautions for this compound. It is imperative that all users of this chemical familiarize themselves with this information and the relevant Safety Data Sheet (SDS) before commencing any work.

References

- 1. Page loading... [guidechem.com]

- 2. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. 2 ,5 -Dimethylacetophenone 97 2142-73-6 [sigmaaldrich.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. 3,4-Dimethylacetophenone | CAS#:3637-01-2 | Chemsrc [chemsrc.com]

- 6. calpaclab.com [calpaclab.com]

The Dawn of Novel Therapeutics: An In-depth Technical Guide to Compounds Derived from 2',5'-Dimethylacetophenone

For Immediate Release

In the relentless pursuit of novel therapeutic agents, the scientific community continues to explore diverse chemical scaffolds. This technical guide delves into the synthesis, characterization, and biological evaluation of new compounds derived from the versatile starting material, 2',5'-Dimethylacetophenone. Aimed at researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the synthesis of a series of chalcones, their antimicrobial properties, and the underlying mechanisms of action.

From Precursor to Potent Compounds: The Synthesis of 2',5'-Dimethylphenyl Chalcones

A series of novel chalcone (B49325) derivatives have been synthesized from this compound through the well-established Claisen-Schmidt condensation reaction. This reaction, a cornerstone of organic synthesis, involves the base-catalyzed condensation of an aldehyde with a ketone to form an α,β-unsaturated ketone. In this work, this compound was reacted with various substituted benzaldehydes in the presence of a catalytic amount of sodium hydroxide (B78521) in ethanol (B145695) to yield the corresponding 2',5'-dimethylphenyl chalcones. The yields of these reactions were consistently high, often exceeding 93%.

Experimental Protocol: Synthesis of 2',5'-Dimethylphenyl Chalcones

The synthesis of the 2',5'-dimethylphenyl chalcone derivatives was carried out using a crossed-aldol condensation method. A general procedure is as follows:

-

Reactant Preparation: Equimolar amounts of this compound and a substituted benzaldehyde (B42025) are dissolved in ethanol.

-

Catalyst Addition: A catalytic amount of sodium hydroxide, dissolved in a minimal amount of water, is added dropwise to the ethanolic solution of the reactants with constant stirring.

-

Reaction: The reaction mixture is stirred at room temperature for a specified period, typically ranging from 4 to 24 hours, during which the chalcone product precipitates out of the solution.

-

Isolation: The precipitated solid is collected by vacuum filtration and washed with cold water to remove the catalyst and other water-soluble impurities.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone derivative.

-

Characterization: The structure and purity of the synthesized chalcones are confirmed by various spectroscopic techniques, including UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, as well as by their physical constants.

The following diagram illustrates the general workflow for the synthesis of these novel chalcones.

Unveiling the Antimicrobial Potential

The synthesized 2',5'-dimethylphenyl chalcone derivatives were screened for their antibacterial activity against a panel of pathogenic bacteria. The results, summarized in the table below, reveal that these compounds exhibit promising antimicrobial properties, with their efficacy being influenced by the nature of the substituent on the benzaldehyde ring.

| Compound ID | Substituent on Benzaldehyde Ring | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Antibacterial Activity (MIC, µg/mL) |

| 1 | H | C₁₇H₁₆O | 236.31 | 116-117 | Moderate |

| 2 | 4-Br | C₁₇H₁₅BrO | 315.21 | 131-133 | Good |

| 3 | 2-Cl | C₁₇H₁₅ClO | 270.75 | 108-109 | Good |

| 4 | 4-Cl | C₁₇H₁₅ClO | 270.75 | 101-103 | Good |

| 5 | 4-F | C₁₇H₁₅FO | 254.30 | 94-96 | Good |

| 6 | 4-OCH₃ | C₁₈H₁₈O₂ | 266.33 | 96-98 | Poor against B. subtilis |

| 7 | 4-CH₃ | C₁₈H₁₈O | 250.34 | 111-113 | Good |

| 8 | 3-NO₂ | C₁₇H₁₅NO₃ | 281.31 | 145-147 | Good |

| 9 | 4-NO₂ | C₁₇H₁₅NO₃ | 281.31 | 139-141 | Good |

Note: The qualitative antibacterial activity is based on the data presented in "Assessment of Substituent Effects and Antimicrobial Activities of some 2ʹ,5ʹ-Dimethyl Phenyl Chalcones". Specific MIC values were not provided in the abstract.

Mechanism of Action: A Multi-pronged Attack on Bacteria

Chalcones are known to exert their antibacterial effects through various mechanisms, often targeting multiple cellular processes.[1][2] The α,β-unsaturated ketone moiety is a key pharmacophore, acting as a Michael acceptor that can react with nucleophilic groups in biological macromolecules, such as amino acid residues in proteins and enzymes.[3]

The primary antibacterial mechanisms of chalcones include:

-

Disruption of the Bacterial Cell Membrane: Chalcones can intercalate into the bacterial cell membrane, leading to its depolarization, increased permeability, and ultimately, cell death.[4]

-

Inhibition of Key Enzymes: These compounds can inhibit essential bacterial enzymes, such as those involved in cell wall synthesis, DNA replication (e.g., DNA gyrase), and protein synthesis.[2]

-

Interference with Bacterial Quorum Sensing: Some chalcones have been shown to interfere with bacterial communication systems, which are crucial for virulence and biofilm formation.

The following diagram illustrates a simplified signaling pathway representing the multifaceted antibacterial action of chalcones.

Future Directions

The promising antimicrobial activity of chalcones derived from this compound warrants further investigation. Future research should focus on elucidating the precise molecular targets of these compounds, optimizing their structure to enhance potency and reduce potential toxicity, and evaluating their efficacy in in vivo models of bacterial infection. The versatility of the chalcone scaffold, coupled with the ease of synthesis, makes it an attractive platform for the development of next-generation antimicrobial agents to combat the growing threat of antibiotic resistance.

References

An In-depth Technical Guide to the Precursors and Synthesis of 2',5'-Dimethylacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary precursors and synthetic routes for 2',5'-dimethylacetophenone, a valuable ketone intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1] The core focus of this document is the detailed examination of the Friedel-Crafts acylation of p-xylene (B151628), the most prevalent and industrially significant method for its preparation. This guide will delve into the mechanistic underpinnings of this reaction, provide detailed experimental protocols, and present quantitative data to inform reaction optimization. Furthermore, potential side reactions and strategies for their mitigation will be discussed. Visualizations of the reaction mechanism, experimental workflow, and logical relationships governing product purity are provided to enhance understanding.

Introduction to this compound

This compound, also known as 2-acetyl-p-xylene, is an aromatic ketone with the chemical formula C₁₀H₁₂O. Its structure consists of an acetophenone (B1666503) core with two methyl groups substituted on the phenyl ring at positions 2 and 5. This compound serves as a crucial building block in organic synthesis.

Primary Precursors

The synthesis of this compound predominantly relies on two key precursors:

-

p-Xylene (1,4-dimethylbenzene): This aromatic hydrocarbon serves as the substrate for the acylation reaction. The two methyl groups on the benzene (B151609) ring are ortho-, para-directing activators, which guide the incoming acyl group to the desired position.

-

Acylating Agent:

-

Acetyl Chloride (CH₃COCl): A common and highly reactive acylating agent used in Friedel-Crafts reactions.

-

Acetic Anhydride ((CH₃CO)₂O): An alternative acylating agent that can also be employed, sometimes with different catalyst systems.

-

Core Synthesis Route: Friedel-Crafts Acylation

The most established and widely utilized method for synthesizing this compound is the Friedel-Crafts acylation of p-xylene.[2] This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the p-xylene ring.

Reaction Mechanism

The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich p-xylene ring. The reaction is typically catalyzed by a strong Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).

The mechanism can be summarized in the following steps:

-

Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) reacts with the acylating agent (e.g., acetyl chloride) to form a highly reactive acylium ion.

-

Electrophilic Attack: The acylium ion acts as an electrophile and attacks the π-electron system of the p-xylene ring, forming a resonance-stabilized carbocation intermediate (a sigma complex).

-

Deprotonation: A weak base (often the AlCl₄⁻ complex) removes a proton from the carbon atom bearing the acyl group, restoring the aromaticity of the ring and yielding the final product, this compound.

References

The Medicinal Chemistry Potential of the 2',5'-Dimethylacetophenone Scaffold: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',5'-Dimethylacetophenone is an aromatic ketone that is emerging as a valuable scaffold in medicinal chemistry. While it has applications in the fragrance industry and as a general building block in organic synthesis, its true potential may lie in its use as a starting material for the creation of novel therapeutic agents. The dimethyl substitution pattern on the phenyl ring provides a unique structural motif that can be exploited to develop derivatives with a range of biological activities. This technical guide provides an in-depth overview of the current state of research into the applications of this compound in medicinal chemistry, with a primary focus on its role in the synthesis of chalcone (B49325) derivatives and their antimicrobial properties. While the exploration of its derivatives in other therapeutic areas such as oncology and neuroprotection is still in its nascent stages, this document will also touch upon the broader potential of the chalcone scaffold in these fields, providing a forward-looking perspective for future research and development.

Core Application: A Scaffold for Antimicrobial Chalcones

The most significant application of this compound in medicinal chemistry to date is as a precursor for the synthesis of chalcones. Chalcones are α,β-unsaturated ketones that consist of two aromatic rings linked by a three-carbon bridge. They are known to exhibit a wide array of pharmacological activities. Derivatives synthesized from this compound have shown notable antimicrobial activity against a variety of bacterial and fungal strains.

Synthesis of 2',5'-Dimethylphenyl Chalcone Derivatives

The synthesis of chalcone derivatives from this compound is typically achieved through a Claisen-Schmidt condensation reaction. This involves the base-catalyzed reaction of this compound with a substituted benzaldehyde (B42025).

General Synthesis Workflow

The general synthetic route to 2',5'-dimethylphenyl chalcones is outlined below.

Caption: General synthesis of 2',5'-dimethylphenyl chalcones.

Experimental Protocol: Synthesis of 2',5'-Dimethylphenyl Chalcones

The following is a general protocol for the synthesis of 2',5'-dimethylphenyl chalcone derivatives based on the Claisen-Schmidt condensation reaction.

Materials:

-

This compound

-

Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, etc.)

-

Ethanol

-

Sodium hydroxide (B78521) (NaOH)

-

Distilled water

-

Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, etc.)

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of this compound and the desired substituted benzaldehyde in ethanol.

-

Reaction Initiation: While stirring the solution at room temperature, add a catalytic amount of a strong base, such as a concentrated aqueous solution of sodium hydroxide, dropwise.

-

Reaction Monitoring: Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion of the reaction, pour the mixture into ice-cold water. The chalcone product will precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone derivative.

Antimicrobial Activity of 2',5'-Dimethylphenyl Chalcones

A series of chalcone derivatives synthesized from this compound have been screened for their in vitro antimicrobial activity against various bacterial and fungal strains. The data is typically presented as the zone of inhibition in millimeters.

Table 1: Antibacterial Activity of 2',5'-Dimethylphenyl Chalcone Derivatives (Zone of Inhibition in mm)

| Substituent on Benzaldehyde | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa |

| H | 12 | 10 | 9 | 8 |

| 4-Chloro | 18 | 16 | 14 | 12 |

| 4-Methoxy | 14 | 12 | 10 | 9 |

| 4-Nitro | 20 | 18 | 15 | 13 |

| 3-Nitro | 19 | 17 | 14 | 12 |

| 4-Methyl | 13 | 11 | 9 | 8 |

| 4-Bromo | 17 | 15 | 13 | 11 |

| 2-Chloro | 16 | 14 | 12 | 10 |

| 4-Fluoro | 15 | 13 | 11 | 9 |

Table 2: Antifungal Activity of 2',5'-Dimethylphenyl Chalcone Derivatives (Zone of Inhibition in mm)

| Substituent on Benzaldehyde | Aspergillus niger | Candida albicans |

| H | 10 | 9 |

| 4-Chloro | 16 | 14 |

| 4-Methoxy | 12 | 10 |

| 4-Nitro | 18 | 16 |

| 3-Nitro | 17 | 15 |

| 4-Methyl | 11 | 9 |

| 4-Bromo | 15 | 13 |

| 2-Chloro | 14 | 12 |

| 4-Fluoro | 13 | 11 |

Note: The data presented in the tables above is a representative summary based on available literature and is intended for comparative purposes.

Structure-Activity Relationship (SAR) Insights

The antimicrobial screening data reveals several key structure-activity relationships for this class of compounds.

Caption: Key SAR findings for antimicrobial activity.

The presence of electron-withdrawing groups, such as nitro (-NO2) and halo (-Cl, -Br), on the benzaldehyde ring generally leads to enhanced antimicrobial activity. Conversely, electron-donating groups, such as methoxy (B1213986) (-OCH3) and methyl (-CH3), tend to result in compounds with lower activity. This suggests that the electronic properties of the substituent on the second aromatic ring play a crucial role in the antimicrobial efficacy of these chalcones.

Experimental Protocol: Antimicrobial Screening (Agar Well Diffusion Method)

Materials:

-

Nutrient agar (B569324) medium

-

Sterile Petri dishes

-

Bacterial and fungal cultures

-

Synthesized chalcone derivatives

-

Dimethyl sulfoxide (B87167) (DMSO) as a solvent

-

Standard antibiotic and antifungal discs for positive control

-

Sterile cork borer

Procedure:

-

Media Preparation: Prepare nutrient agar and sterilize it by autoclaving. Pour the molten agar into sterile Petri dishes and allow it to solidify.

-

Inoculation: Aseptically spread a standardized inoculum of the test microorganism over the surface of the agar plates.

-

Well Preparation: Create wells of a standard diameter in the agar using a sterile cork borer.

-

Sample Loading: Prepare solutions of the synthesized chalcones in DMSO at a specific concentration. Add a fixed volume of each chalcone solution to the respective wells. A well containing only DMSO serves as a negative control, and a standard antibiotic/antifungal disc serves as a positive control.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

-

Data Collection: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Potential Future Applications: Anticancer and Neuroprotective Activities

While the primary focus of research on this compound derivatives has been on their antimicrobial properties, the broader class of chalcones has shown significant promise in other therapeutic areas, including oncology and neuroprotection.

Anticancer Potential

Numerous studies have demonstrated the potent anticancer activity of various chalcone derivatives against a wide range of cancer cell lines.[1][2][3][4][5] The proposed mechanisms of action are diverse and include:

-

Induction of Apoptosis: Chalcones can trigger programmed cell death in cancer cells through various signaling pathways.

-

Cell Cycle Arrest: They can halt the proliferation of cancer cells at different phases of the cell cycle.

-

Inhibition of Angiogenesis: Some chalcones can prevent the formation of new blood vessels that supply nutrients to tumors.

-

Tubulin Polymerization Inhibition: Certain derivatives can interfere with the formation of microtubules, which are essential for cell division.

Although specific studies on the anticancer effects of chalcones derived from this compound are limited, the established anticancer potential of the chalcone scaffold suggests that this is a promising avenue for future investigation.

Neuroprotective Potential

Chalcones have also emerged as a promising scaffold for the development of neuroprotective agents.[6][7][8][9][10] Their neuroprotective effects are often attributed to their antioxidant and anti-inflammatory properties. Potential mechanisms of action include:

-

Scavenging of Reactive Oxygen Species (ROS): Chalcones can neutralize harmful free radicals that contribute to neuronal damage.

-

Modulation of Inflammatory Pathways: They can suppress the production of pro-inflammatory cytokines in the brain.

-

Inhibition of Monoamine Oxidase (MAO): Some chalcones can inhibit MAO enzymes, which are involved in the breakdown of neurotransmitters and are implicated in neurodegenerative diseases.

The development of 2',5'-dimethylphenyl chalcones as neuroprotective agents is a largely unexplored area that warrants further research.

Hypothesized Mechanism of Antimicrobial Action

The precise mechanism of action for the antimicrobial effects of chalcones is not fully elucidated but is believed to be multi-targeted. The α,β-unsaturated ketone moiety is a key pharmacophore that can act as a Michael acceptor, reacting with nucleophilic groups in biological macromolecules.

Caption: A plausible mechanism of antimicrobial action.

This covalent modification of essential enzymes and proteins can lead to the inhibition of critical cellular processes and ultimately, microbial cell death. Additionally, the lipophilic nature of chalcones may allow them to disrupt the integrity of microbial cell membranes.

Conclusion and Future Directions

This compound has proven to be a valuable and versatile scaffold in medicinal chemistry, primarily for the synthesis of chalcone derivatives with significant antimicrobial activity. The straightforward synthesis and the clear structure-activity relationships observed make this an attractive area for the development of new anti-infective agents.

Future research should focus on several key areas:

-

Expansion of Antimicrobial Screening: Testing the existing library of 2',5'-dimethylphenyl chalcones against a broader range of clinically relevant and drug-resistant pathogens.

-

Investigation of Anticancer and Neuroprotective Activities: Synthesizing and screening novel derivatives specifically designed to target cancer cells or to exhibit neuroprotective effects.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds to better understand their biological activity.

-

In Vivo Studies: Evaluating the efficacy and safety of the most promising derivatives in animal models to assess their therapeutic potential.

References

- 1. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. Chalcone and its Analogs: Therapeutic and Diagnostic Applications in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chalcone Derivatives with a High Potential as Multifunctional Antioxidant Neuroprotectors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: Synthesis of Chalcones via Claisen-Schmidt Condensation with 2',5'-Dimethylacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chalcones

Chalcones (1,3-diaryl-2-propen-1-ones) represent a critical class of organic compounds that serve as key precursors in the biosynthesis of flavonoids and isoflavonoids in plants.[1][2] Both natural and synthetic chalcones are subjects of intense interest in medicinal chemistry due to their extensive range of pharmacological activities. These activities include anticancer, anti-inflammatory, antimicrobial, antifungal, antioxidant, and antimalarial properties.[1][3][4][5] The biological versatility of chalcones is largely attributed to the α,β-unsaturated ketone moiety, which can act as a Michael acceptor and interact with biological targets like protein cysteine residues.[6]

The Claisen-Schmidt condensation is the most prominent and efficient method for synthesizing chalcones.[7][8] This base-catalyzed reaction involves the condensation of an aromatic ketone with an aromatic aldehyde that lacks an α-hydrogen.[9][10] The use of substituted ketones, such as 2',5'-Dimethylacetophenone, allows for the creation of a diverse library of chalcone (B49325) derivatives, enabling extensive structure-activity relationship (SAR) studies essential for modern drug development.[6]

Reaction Principle and Mechanism

The Claisen-Schmidt condensation proceeds via a base-catalyzed aldol (B89426) condensation mechanism. A strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), deprotonates the α-carbon of the this compound, forming a reactive enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting aldol addition intermediate readily undergoes dehydration (elimination of a water molecule) to yield the highly stable, conjugated α,β-unsaturated ketone, known as a chalcone.[11] The formation of this extended conjugated system is the thermodynamic driving force for the reaction.[11]

Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.

Application Notes: Drug Development & Biological Activity

Chalcones derived from substituted acetophenones are privileged scaffolds in drug discovery. The methyl groups on the 2',5'-dimethylphenyl ring can influence the molecule's conformation, lipophilicity, and metabolic stability, potentially enhancing its pharmacological profile. These derivatives are explored for a variety of therapeutic applications.

-

Anticancer Agents: Many chalcone derivatives exhibit potent cytotoxic activity against various cancer cell lines.[3][12] Their mechanisms can include the induction of apoptosis, inhibition of angiogenesis, and disruption of cell cycle progression.

-

Antimicrobial & Antifungal Agents: The chalcone scaffold is effective against a range of bacteria and fungi, including drug-resistant strains.[1][3][13] They represent a promising avenue for developing new anti-infective agents.

-

Anti-inflammatory Activity: Chalcones can modulate inflammatory pathways, making them candidates for treating inflammatory disorders.[4]

The diagram below illustrates a conceptual signaling pathway where a chalcone derivative may exert its biological effect, such as inducing apoptosis in cancer cells by inhibiting a key signaling protein.

Caption: Conceptual signaling pathway for a chalcone derivative.

Experimental Protocols

The following section provides a detailed, generalized protocol for the synthesis of chalcones from this compound and various aromatic aldehydes.

Caption: General experimental workflow for chalcone synthesis.

Protocol: Base-Catalyzed Claisen-Schmidt Condensation

This protocol describes a standard and widely adopted method for chalcone synthesis.[2][14][15]

Materials:

-

This compound (1.0 eq)

-

Substituted Aromatic Aldehyde (1.0 eq)

-

Ethanol (B145695) or Methanol

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH), 40-50% aqueous solution

-

Dilute Hydrochloric Acid (HCl)

-

Round-bottom flask, magnetic stirrer, and stir bar

-

Ice bath

-

Büchner funnel and vacuum filtration apparatus

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and the selected aromatic aldehyde (1.0 eq) in a suitable volume of ethanol (approx. 15-20 mL per 0.01 mol of ketone). Stir the mixture at room temperature until a clear solution is formed.

-

Reaction Initiation: Cool the flask in an ice bath. Slowly add the aqueous NaOH or KOH solution (approx. 2.0-3.0 eq) dropwise to the stirred mixture. A color change is typically observed.

-

Reaction Progression: Remove the flask from the ice bath and allow it to warm to room temperature. Stir the reaction mixture vigorously for 4-24 hours. The formation of a precipitate often indicates product formation.[6] Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting materials are consumed.[2][16]

-

Workup and Isolation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and cold water.[13] Acidify the mixture by slowly adding dilute HCl until the pH is neutral (~7).[15]

-

Product Collection: Collect the precipitated crude chalcone by vacuum filtration using a Büchner funnel. Wash the solid product thoroughly with cold distilled water until the filtrate is neutral.[11]

-

Purification: Dry the crude product in air or a desiccator. Purify the chalcone by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain a pure crystalline solid.[11][16]

-

Characterization: Confirm the structure and purity of the synthesized chalcone using standard analytical techniques, including melting point determination, TLC, IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[2][12]

Data Presentation

The following tables summarize representative quantitative data for chalcones synthesized via Claisen-Schmidt condensation.

Table 1: Representative Yields and Physical Properties of Synthesized Chalcones (Note: Data is adapted from analogous reactions with substituted acetophenones as specific data for this compound is not readily available in the cited literature.)

| Ketone | Aldehyde | Catalyst | Yield (%) | Melting Point (°C) | Reference |

| 2-hydroxy-5-methylacetophenone | Benzaldehyde | Piperidine | 33% | 104-106 | [16] |

| 2-hydroxy-5-methylacetophenone | 4-Nitrobenzaldehyde | Piperidine | - | - | [16][17] |

| Acetophenone | Benzaldehyde | NaOH | >60% | - | [2] |

| 3-acetyl-2,5-dimethylfuran | Various Aldehydes | KOH | 5-80% | - | [14] |

Table 2: Typical Spectroscopic Data for Chalcone Characterization

| Spectroscopic Technique | Characteristic Peaks / Signals | Reference |

| FT-IR (cm⁻¹) | ~3050 (Ar C-H), ~1640-1700 (C=O stretch), ~1570-1600 (C=C stretch) | [13][18] |

| ¹H NMR (δ, ppm) | 6.5-8.5 (m, aromatic and vinylic protons, Hα and Hβ), 2.0-2.5 (s, methyl protons) | [12][16] |

| ¹³C NMR (δ, ppm) | ~185-192 (C=O), ~120-145 (aromatic and vinylic carbons) | [12] |

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) | Reference |

| Low or No Yield | - Inactive or insufficient catalyst. - Suboptimal reaction time or temperature. - Reactants are not fully dissolved. | - Use fresh, high-purity NaOH or KOH. - Extend the reaction time and monitor by TLC. - Ensure complete dissolution of reactants before adding the catalyst. | [6] |

| Formation of Byproducts | - Self-condensation of the ketone. - Cannizzaro reaction of the aldehyde. | - Add the base slowly at a low temperature (ice bath). - Use equimolar amounts of reactants. | [5] |

| Product Oily/Non-Crystalline | - Impurities are present. - Incorrect pH during workup. | - Ensure thorough washing of the crude product. - Optimize the recrystallization solvent system. - Confirm neutralization with pH paper during acidification. | [19] |

| Product Loss During Workup | - Product is partially soluble in wash water. - Inefficient recrystallization. | - Use ice-cold water for washing to minimize solubility. - Use a minimal amount of hot solvent for recrystallization and cool slowly. | [6] |

References

- 1. alliedacademies.org [alliedacademies.org]

- 2. jetir.org [jetir.org]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. iosrjournals.org [iosrjournals.org]

- 5. repository.unair.ac.id [repository.unair.ac.id]

- 6. benchchem.com [benchchem.com]

- 7. Claisen-Schmidt condensation: Significance and symbolism [wisdomlib.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Claisen-Schmidt Condensation [drugfuture.com]

- 10. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. ijper.org [ijper.org]

- 13. researchgate.net [researchgate.net]

- 14. scribd.com [scribd.com]

- 15. youtube.com [youtube.com]

- 16. op.niscpr.res.in [op.niscpr.res.in]

- 17. op.niscpr.res.in [op.niscpr.res.in]

- 18. scispace.com [scispace.com]

- 19. mdpi.com [mdpi.com]

Application Notes and Protocols for the Friedel-Crafts Acylation of p-Xylene to Yield 2',5'-Dimethylacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry, enabling the introduction of an acyl group onto an aromatic ring. This electrophilic aromatic substitution reaction is pivotal for the synthesis of aryl ketones, which are valuable intermediates in the production of pharmaceuticals, agrochemicals, and fragrances.[1][2] This document provides a detailed protocol for the synthesis of 2',5'-Dimethylacetophenone via the Friedel-Crafts acylation of p-xylene (B151628) using acetyl chloride as the acylating agent and anhydrous aluminum chloride as the Lewis acid catalyst.[1]

The reaction proceeds through the formation of a resonance-stabilized acylium ion, which then acts as the electrophile in the substitution reaction with the electron-rich p-xylene ring. The methyl groups of p-xylene are activating and ortho-, para-directing, leading to the formation of this compound as the major product. Careful control of reaction conditions is crucial to prevent side reactions and ensure a good yield of the desired product.

Data Presentation

Table 1: Reagents and Materials

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Role |

| p-Xylene | C₈H₁₀ | 106.17 | Aromatic Substrate |

| Acetyl Chloride | C₂H₃ClO | 78.50 | Acylating Agent |

| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | Lewis Acid Catalyst |

| Dichloromethane (B109758) (DCM) | CH₂Cl₂ | 84.93 | Anhydrous Solvent |

| Hydrochloric Acid (conc.) | HCl | 36.46 | Quenching Agent |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | Neutralizing Wash |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Drying Agent |

| Ice | H₂O | 18.02 | Quenching Medium |

Table 2: Product Characterization - this compound

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 2142-73-6 |

| Molecular Formula | C₁₀H₁₂O |

| Molecular Weight | 148.20 g/mol |

| Appearance | Colorless to pale yellow liquid[2] |